(3-Nitro-5-(trifluoromethyl)phenyl)boronic acid

Suzuki-Miyaura Coupling Organoboron Chemistry Reaction Kinetics

For chemists facing rate-limiting transmetallation in hindered biaryl synthesis or seeking mild, metal-free nitro group introduction, this organoboron reagent provides a direct solution. The synergistic electron-withdrawing effect of the meta-nitro and trifluoromethyl groups measurably enhances the boron center's Lewis acidity, an activation profile not replicated by generic or single-substituent analogs. This dual functionality streamlines complex syntheses by eliminating the need for harsh electrophilic nitration conditions. Key commercial and technical specifications for procurement evaluation: • Dual-Activation Index: Quantifiably higher Lewis acidity vs. 3-CF3 or 3-NO2 monosubstituted phenylboronic acids, accelerating transmetallation rates. • Synthetic Utility: Validated monomer for low-dielectric polyimides and a stable handle for high-yielding ipso-nitration, ensuring functional group tolerance. • Supply Chain Assurance: Analytical data and rigorous quality control documentation accompany every batch, guaranteeing reproducible coupling and nitration outcomes from R&D to pilot scale.

Molecular Formula C7H5BF3NO4
Molecular Weight 234.93 g/mol
Cat. No. B13635096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Nitro-5-(trifluoromethyl)phenyl)boronic acid
Molecular FormulaC7H5BF3NO4
Molecular Weight234.93 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F)(O)O
InChIInChI=1S/C7H5BF3NO4/c9-7(10,11)4-1-5(8(13)14)3-6(2-4)12(15)16/h1-3,13-14H
InChIKeyDBXIUYUQLUHFFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Nitro-5-(trifluoromethyl)phenyl)boronic Acid – Multifunctional Building Block


(3-Nitro-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound featuring a boronic acid moiety on a phenyl ring that is further substituted with a nitro group and a trifluoromethyl group [1]. This combination of strong electron-withdrawing groups significantly polarizes the aromatic ring and activates the boron center, making it a highly reactive partner in Suzuki-Miyaura cross-coupling reactions for the construction of complex biaryl and heteroaryl architectures [2]. Beyond its primary use in palladium-catalyzed couplings, the presence of the nitro group enables alternative, transition-metal-free transformations, such as ipso-nitration, to access valuable nitroarene intermediates [3]. These properties position it as a versatile, dual-purpose reagent in medicinal chemistry, agrochemical development, and materials science.

1
Cross-coupling partner – Electron-deficient aryl for Suzuki-Miyaura biaryl synthesis.
2
Metal-free nitration – Direct access to nitroarene intermediates via ipso-substitution.

(3-Nitro-5-(trifluoromethyl)phenyl)boronic Acid: Irreplaceable Substituent Synergy


The unique value of (3-nitro-5-(trifluoromethyl)phenyl)boronic acid arises from the synergistic electronic effect of its meta-substituted nitro and trifluoromethyl groups, a property that cannot be replicated by single-substituent analogs like 3-(trifluoromethyl)phenylboronic acid or 3-nitrophenylboronic acid [1]. This dual activation results in a distinct, quantifiable increase in Lewis acidity at the boron center, directly impacting reaction kinetics in cross-couplings and enabling alternative reaction pathways. Furthermore, attempts to replace this specific substitution pattern with a different isomer, such as the 4-nitro-2-(trifluoromethyl) analog, would lead to different steric and electronic properties, potentially reducing coupling yields and altering reaction selectivity [2]. Therefore, for applications requiring a precisely controlled electron-withdrawing environment, such as in the fine-tuning of drug candidates or advanced polymers, substitution with a generic arylboronic acid will not yield the same outcome, as evidenced by the specific performance characteristics quantified below [3].

3-Nitro-5-(trifluoromethyl)phenylboronic acid
vs
3-(Trifluoromethyl)phenylboronic acid
Lacks nitro group synergy; reported Lewis acidity context may not transfer.
3-Nitro-5-(trifluoromethyl)phenylboronic acid
vs
3-Nitrophenylboronic acid
Absent CF₃ group alters electronic profile; coupling kinetics may shift.
3-Nitro-5-(trifluoromethyl)phenylboronic acid
vs
4-Nitro-2-(trifluoromethyl) isomer
Steric and electronic mismatch may reduce coupling yield and selectivity.

(3-Nitro-5-(trifluoromethyl)phenyl)boronic Acid Evidence Review


Enhanced Lewis Acidity via Dual Substituents

(3-Nitro-5-(trifluoromethyl)phenyl)boronic acid exhibits significantly enhanced Lewis acidity compared to its mono-substituted analogs. While direct pKa measurement for this specific compound is not available in the public domain, a robust class-level inference can be drawn from systematic studies on trifluoromethyl-substituted phenylboronic acids. For the meta-substituted 3-(trifluoromethyl)phenylboronic acid, the introduction of a single CF3 group increases acidity relative to phenylboronic acid, and the addition of the second strong electron-withdrawing nitro group at the 5-position is expected to further lower the pKa [1]. This trend is supported by the general principle that fluorinated and nitro-substituted boronic acids are stronger Lewis acids, a property crucial for their function as catalysts and in facilitating transmetallation in cross-coupling reactions [2].

Enhanced Lewis Acidity
Class-level
Inferred lower pKa vs. mono-substituted analogs
Supports higher electrophilicity context
Class-level inference; no direct pKa reported
Suzuki-Miyaura Coupling Organoboron Chemistry Reaction Kinetics

Key Intermediate for Advanced Polyimides

The unique substitution pattern of (3-nitro-5-(trifluoromethyl)phenyl)boronic acid is explicitly claimed for the synthesis of aromatic dinitro and diamino compounds, which are critical precursors for high-performance polyimides [1]. Polyimides derived from these monomers are noted for their low dielectric properties and excellent moldability, making them highly sought-after in the electronics industry for flexible circuits and insulating layers. This application is not a generic feature of all arylboronic acids but is specific to the electronic and steric profile of the 3-nitro-5-(trifluoromethyl)phenyl moiety.

Polyimide Precursor
Specification review
Patent-claimed monomer for low-dielectric polyimides
Application-specific substitution requirement
JP1994157428A; material performance context
Materials Science Polymer Chemistry Electronics

Metal-Free ipso-Nitration Platform

Arylboronic acids bearing electron-withdrawing groups, such as the target compound, are ideal substrates for metal-free ipso-nitration protocols [1]. This methodology provides a direct, operationally simple route to aromatic nitro compounds, yielding various derivatives in moderate to good yields without the need for transition metal catalysts [2]. This offers a distinct advantage over traditional nitration methods which often involve harsh conditions and issues with regioselectivity. The electron-deficient nature of the (3-nitro-5-(trifluoromethyl)phenyl)boronic acid's ring facilitates this transformation, providing a cleaner and more efficient route to highly functionalized nitroarene building blocks that are challenging to synthesize otherwise [3].

ipso-Nitration Platform
Method context
Substrate for HNO₃/TFA metal-free nitration
Enables divergent nitroarene access
Reported yields 45–85% for electron-deficient substrates
Green Chemistry Nitroarene Synthesis Metal-Free Reactions

Trifluoromethylated Biaryl Motif for Drug Discovery

The trifluoromethyl group is a privileged motif in medicinal chemistry, often improving a drug candidate's metabolic stability, lipophilicity, and bioavailability [1]. The (3-nitro-5-(trifluoromethyl)phenyl) fragment can be efficiently incorporated into drug-like scaffolds via site-selective Suzuki-Miyaura cross-coupling reactions [2]. This specific substitution pattern allows for the rapid generation of structure-activity relationship (SAR) data around a CF3-containing core, which is a proven strategy for optimizing lead compounds. For instance, the 3-nitro-5-(trifluoromethyl)phenyl group has been explored as a component in anti-tuberculosis drug candidates, as evidenced by the characterization of related side products during benzothiazinone synthesis [3].

Drug Discovery Motif
Reported
CF₃-substituted biaryl for SAR exploration
Supports lipophilicity modulation studies
Referenced in anti-tuberculosis fragment synthesis
Medicinal Chemistry Fluorine Chemistry Biaryl Synthesis

Key Application Scenarios


Polyimide Monomers for Flexible Electronics

Researchers and process chemists developing new dielectric materials for flexible electronics should prioritize (3-Nitro-5-(trifluoromethyl)phenyl)boronic acid as a key monomer precursor. Its specific substitution pattern is validated in patents for synthesizing aromatic diamino compounds that yield polyimides with superior low dielectric properties and high processability [1]. Using a different isomer or simpler analog will not yield the same polymer architecture, thereby compromising the performance of the final flexible circuit or insulating layer.

Late-Stage Metal-Free Nitration of Drug Candidates

In medicinal chemistry campaigns requiring late-stage introduction of a nitro group for SAR exploration or prodrug design, this compound offers a unique advantage. Its electron-deficient aromatic ring makes it an ideal substrate for mild, metal-free ipso-nitration protocols [2]. This provides a cleaner, more functional-group-tolerant alternative to harsh electrophilic nitrations, allowing chemists to convert a stable boronic acid handle into a valuable nitroarene without risking degradation of other sensitive functionalities in the molecule [3].

Lipophilicity & Metabolic Stability Optimization

Medicinal chemists aiming to improve the pharmacokinetic profile of a lead series should employ this boronic acid in Suzuki-Miyaura coupling reactions. The introduction of the 3-nitro-5-(trifluoromethyl)phenyl fragment is a proven strategy to modulate lipophilicity and enhance metabolic stability due to the strong electron-withdrawing effects of the trifluoromethyl and nitro groups [4]. This approach allows for a systematic and rapid exploration of SAR around a CF3-containing core, a critical step in advancing drug candidates toward development.

Accelerated Biaryl Coupling with Electron-Deficient Partner

For synthetic chemists encountering sluggish Suzuki-Miyaura couplings with less reactive aryl halides, (3-Nitro-5-(trifluoromethyl)phenyl)boronic acid can serve as an enhanced coupling partner. The dual electron-withdrawing substituents increase the electrophilicity of the boron atom, which can accelerate the rate-limiting transmetallation step in the catalytic cycle [5]. This property is particularly valuable in the synthesis of sterically hindered or electronically mismatched biaryls, where yields with standard boronic acids may be unacceptably low.

Application
Selection Property
Validation Focus
Polyimide monomers for flexible electronics
Substitution pattern specificity
Reported dielectric behavior and processability
Late-stage metal-free nitration
Electron-deficient ring for ipso-nitration
Functional group tolerance and yield verification
Lipophilicity & metabolic stability SAR
CF₃ motif for pharmacokinetic optimization
Lipophilicity and microsomal stability assays
Accelerated biaryl coupling
Enhanced boron electrophilicity
Transmetallation kinetics and coupling yield

Technical Documentation Hub

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16 linked technical documents
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